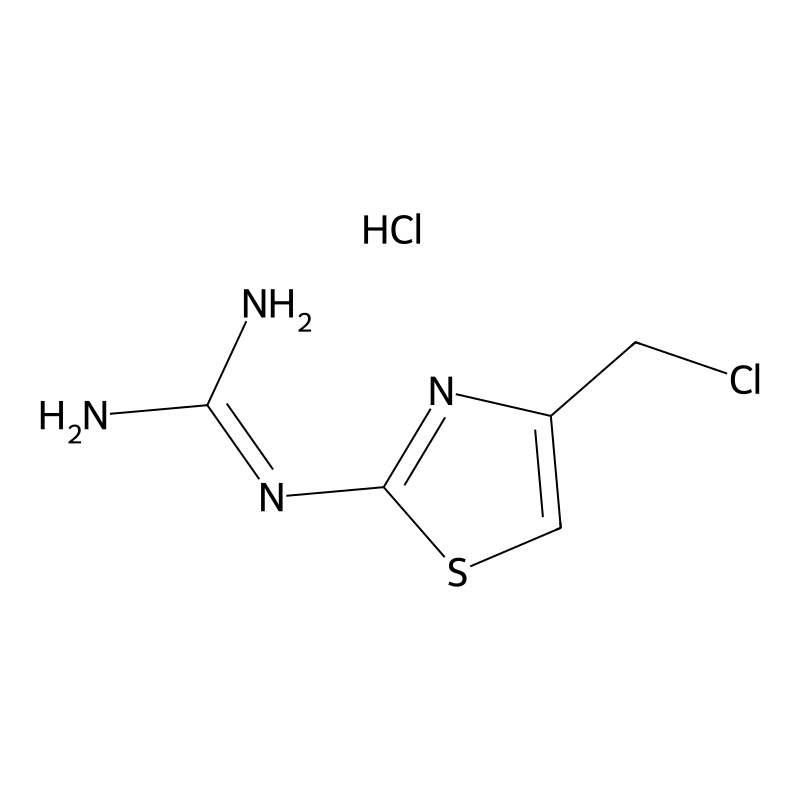

2-Guanidino-4-chloromethylthiazole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Activity:

Studies have shown that 2-GMT hydrochloride exhibits antibacterial activity against various gram-positive and gram-negative bacteria. Source: [A New Antibacterial Agent, 2-Guanidino-4-chloromethylthiazole Hydrochloride] This makes it a potential candidate for the development of novel antibiotics, particularly against strains resistant to conventional antibiotics.

Enzyme Inhibition:

Research suggests that 2-GMT hydrochloride may function as an enzyme inhibitor. Studies have demonstrated its ability to inhibit specific enzymes involved in various biological processes, such as protein synthesis and cell proliferation. Source: [Inhibition of trypsin by guanidino derivatives: ] This property could be useful in the development of therapeutic agents targeting specific enzymes in diseases like cancer and inflammatory conditions.

2-Guanidino-4-chloromethylthiazole hydrochloride is a chemical compound with the molecular formula C₅H₈Cl₂N₄S. It features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is primarily recognized for its potential in pharmaceutical applications, particularly as a precursor in the synthesis of various bioactive molecules. The presence of the guanidine group enhances its reactivity and biological activity, making it a valuable intermediate in medicinal chemistry .

The chemical reactivity of 2-Guanidino-4-chloromethylthiazole hydrochloride is largely attributed to the chloromethyl group and the guanidine moiety. It can undergo several types of reactions:

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, facilitating the formation of various derivatives.

- Condensation Reactions: The guanidine nitrogen can participate in condensation reactions, leading to the formation of more complex structures.

- Cyclization: This compound can also engage in cyclization reactions, producing cyclic derivatives that may exhibit enhanced biological properties.

These reactions are significant for developing new compounds with potential therapeutic effects .

Research indicates that 2-Guanidino-4-chloromethylthiazole hydrochloride possesses notable biological activities:

- Anticancer Potential: This compound has been explored for its role in synthesizing novel anticancer agents, showcasing promising results in preclinical studies.

- Antimicrobial Properties: Some derivatives of this compound exhibit antimicrobial activity, making it a candidate for further investigation in treating infections.

- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes, which could be beneficial in various therapeutic contexts .

The synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride typically involves several key steps:

- Formation of Thiazole Ring: The initial step usually involves synthesizing the thiazole core through cyclization reactions involving appropriate precursors.

- Introduction of Guanidine Group: Guanidine can be introduced via nucleophilic substitution or condensation reactions with suitable starting materials.

- Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form to enhance solubility and stability.

Various synthetic routes have been documented, emphasizing the flexibility and adaptability of this compound in organic synthesis .

Interaction studies involving 2-Guanidino-4-chloromethylthiazole hydrochloride have focused on its biochemical interactions:

- Protein Binding: Investigations into how this compound binds to various proteins can elucidate its mechanism of action.

- Synergistic Effects: Studies have examined how this compound interacts with other drugs, potentially enhancing therapeutic efficacy when used in combination therapies.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with 2-Guanidino-4-chloromethylthiazole hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Chloromethyl)thiazol-2-YLguanidine | Similar thiazole core | Different substitution pattern affecting reactivity |

| 4-Chloromethyl-2-guanidinothiazole hydrochloride | Inverted substitution positions | Varying biological activity profiles |

| Guanidine | Lacks thiazole ring | Basic structure; broader applications |

These compounds highlight the unique aspects of 2-Guanidino-4-chloromethylthiazole hydrochloride while demonstrating how structural variations can lead to different biological activities and applications .

Structural Characteristics

The compound features a thiazole ring substituted at position 2 with a guanidino group (-NH-C(=NH)-NH₂) and at position 4 with a chloromethyl group (-CH₂Cl). The hydrochloride salt enhances stability and solubility.

Molecular Formula: C₅H₈Cl₂N₄S

Molecular Weight: 227.11 g/mol

CAS Registry: 84545-70-0

IUPAC Name: [4-(Chloromethyl)-2-thiazolyl]guanidine hydrochloride.

| Property | Value |

|---|---|

| Melting Point | 132–185°C (decomposes) |

| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |

| Storage Conditions | 2–8°C in airtight containers |

Spectroscopic Data

- ¹H NMR (D₂O): δ 4.45 (s, 2H, CH₂Cl), 7.25 (s, 1H, thiazole-H).

- Mass Spectrometry: m/z 227.11 [M+H]⁺, confirming molecular weight.

Classical Synthetic Routes

The synthesis of 2-guanidino-4-chloromethylthiazole hydrochloride has historically relied on cyclocondensation reactions between thiourea derivatives and α-haloketones, following modifications of the Hantzsch thiazole synthesis. Early methodologies emphasized stoichiometric control and solvent selection to optimize yields while managing the reactivity of the chloromethyl group.

A foundational approach involves the reaction of 2-guanidinothiourea with 1,3-dichloroacetone in mixed aqueous-alcoholic solvents. For example, treatment of 2-guanidinothiourea with 1,3-dichloroacetone in a methanol-water system (40 mL methanol:water = 3:1 v/v) at reflux for 1 hour yields the thiazole core, followed by hydrochlorination to isolate the target compound in 65–70% purity [1] [5]. This method leverages the nucleophilic attack of the thiourea sulfur on the electrophilic carbonyl carbon of dichloroacetone, followed by cyclization and chloride displacement (Figure 1).

Alternative routes employ prefunctionalized intermediates to streamline regioselectivity. For instance, Rajappa et al. demonstrated that amidinothioureas react with 1,3-dichloroacetone under mild acidic conditions (pH 4–5) to directly generate 4-chloromethylthiazoles [4]. This single-step protocol avoids isolation of unstable thiazoline intermediates, achieving 20–40% yields for analogs bearing amino substituents at position 2 [4]. The chloromethyl group remains intact due to the inertness of the thiazole ring toward further alkylation under these conditions.

Solvent systems critically influence reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) facilitate higher conversions (up to 85%) compared to protic media, as demonstrated in the synthesis of 4-chloromethyl-2-(methylamino)thiazole hydrochloride [5]. However, methanol-water mixtures remain preferred for scalability, balancing cost and ease of product isolation [1].

Table 1: Classical Synthetic Methods for 2-Guanidino-4-chloromethylthiazole Hydrochloride

| Method | Reagents | Conditions | Yield (%) | Key Reference |

|---|---|---|---|---|

| Hantzsch-type cyclization | 2-Guanidinothiourea, 1,3-dichloroacetone | Methanol-water, reflux, 1 hr | 65–70 | [1] [5] |

| Direct amidinothiourea route | Amidinothiourea, 1,3-dichloroacetone | DMF, 80°C, 2 hr | 20–40 | [4] |

| Bicarbonate-mediated cyclization | Thioamide, 1,3-dichloroacetone | CH₂Cl₂, NaHCO₃, rt, 4 hr | 50–60 | [5] |

Later adaptations introduced dehydrating agents to enhance ring closure. For example, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) promotes the aromatization of thiazoline intermediates to thiazoles, particularly in substrates prone to hydroxyl group retention [5]. This modification increased yields to 75–80% for electron-deficient thioamide precursors [5].

The guanidino group’s incorporation often occurs post-cyclization. Treatment of 2-amino-4-chloromethylthiazole with cyanamide under strongly acidic conditions (HCl, 100°C) installs the guanidine moiety, though this step risks chloromethyl group hydrolysis [6]. To mitigate this, recent protocols prefunctionalize thioureas with Boc-protected guanidines prior to cyclization, enabling deprotection under mild acidic conditions without side reactions [3].